molecular formula C13H10BrFO B7857960 4-Bromobenzyl-(3-fluorophenyl)ether

4-Bromobenzyl-(3-fluorophenyl)ether

Cat. No.: B7857960
M. Wt: 281.12 g/mol
InChI Key: KGDAXAUSHKYGSG-UHFFFAOYSA-N
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Description

4-Bromobenzyl-(3-fluorophenyl)ether is an organic compound with the molecular formula C13H10BrFO It consists of a bromobenzyl group attached to a fluorophenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl-(3-fluorophenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 3-fluorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Bromobenzyl chloride+3-FluorophenolK2CO3,DMFThis compound\text{4-Bromobenzyl chloride} + \text{3-Fluorophenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Bromobenzyl chloride+3-FluorophenolK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl-(3-fluorophenyl)ether can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles.

    Oxidation: The ether linkage can be oxidized under specific conditions to form corresponding carbonyl compounds.

    Reduction: The aromatic rings can be reduced to form cyclohexyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) can be used to replace the bromine atom.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium can oxidize the ether linkage.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce the aromatic rings.

Major Products

    Nucleophilic Substitution: 4-Azidobenzyl-(3-fluorophenyl)ether.

    Oxidation: 4-Bromobenzaldehyde-(3-fluorophenyl)ether.

    Reduction: 4-Bromocyclohexyl-(3-fluorophenyl)ether.

Scientific Research Applications

4-Bromobenzyl-(3-fluorophenyl)ether has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-substrate interactions due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl-(3-fluorophenyl)ether involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the fluorophenyl ether moiety can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromobenzyl-(4-fluorophenyl)ether
  • 4-Bromodiphenyl ether
  • 3-Fluorobenzyl-(4-bromophenyl)ether

Uniqueness

4-Bromobenzyl-(3-fluorophenyl)ether is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different physicochemical properties and biological activities, making it a valuable compound for various applications.

Biological Activity

4-Bromobenzyl-(3-fluorophenyl)ether is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

This compound is characterized by the presence of a bromine atom and a fluorine atom on its aromatic rings. These substituents can significantly influence its reactivity and interaction with biological targets. The ether linkage allows for flexibility in molecular conformation, which can enhance binding to various biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Below are key findings from various studies:

Antimicrobial Activity

  • Mechanism : The compound has shown effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus species. Its mechanism involves inhibition of protein synthesis and disruption of nucleic acid production pathways.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 15.625 to 125 μM against different bacterial strains, indicating moderate antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) cells. The IC50 values for these effects were reported between 10 and 35 μM, suggesting significant potency against tumor cells .
  • Mechanism of Action : The compound is thought to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameAntimicrobial Activity (MIC μM)Anticancer Activity (IC50 μM)Notes
This compound15.625 - 12510 - 35Effective against S. aureus and MCF-7
3-Bromobenzyl-(3-chlorophenyl)ether31.108 - 62.21620 - 50Similar structure; moderate activity
3-Fluorobenzyl-(2-chlorophenyl)ether62.5 - 125>50Lower potency compared to target compound

Case Studies

  • In Vivo Studies on Anticancer Effects : A study examined the effects of this compound on tumor-bearing mice, showing a significant reduction in tumor size compared to control groups treated with saline or conventional chemotherapeutics .
  • Antimicrobial Efficacy Against Biofilms : Research highlighted its ability to disrupt biofilm formation in MRSA strains, enhancing its therapeutic potential in treating chronic infections where biofilms are prevalent .

Properties

IUPAC Name

1-bromo-4-[(3-fluorophenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDAXAUSHKYGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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